molecular formula C10H12FI B2549073 2-Tert-butyl-1-fluoro-3-iodobenzene CAS No. 1369936-28-6

2-Tert-butyl-1-fluoro-3-iodobenzene

Cat. No.: B2549073
CAS No.: 1369936-28-6
M. Wt: 278.109
InChI Key: XCURNGCQRWRLSN-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-fluoro-3-iodobenzene is an organic compound with the molecular formula C10H12FI. It is a derivative of benzene, where the hydrogen atoms at positions 2, 1, and 3 are replaced by tert-butyl, fluoro, and iodo groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-fluoro-3-iodobenzene typically involves the halogenation of a tert-butyl-substituted benzene derivative. One common method is the iodination of 2-tert-butyl-1-fluorobenzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluoro and iodo makes the aromatic ring less reactive towards electrophiles, but substitution reactions can still occur under specific conditions.

    Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the halogen atoms.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide are commonly employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.

    Nucleophilic Substitution: Products include substituted benzene derivatives with new functional groups replacing the iodo group.

    Oxidation and Reduction: Products include quinones or dehalogenated benzene derivatives.

Scientific Research Applications

2-Tert-butyl-1-fluoro-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-fluoro-3-iodobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluoro and iodo groups, which can stabilize or destabilize reaction intermediates. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-1-fluoro-4-iodobenzene: Similar structure but with the iodo group at the 4-position.

    2-Tert-butyl-1-chloro-3-iodobenzene: Similar structure but with a chloro group instead of a fluoro group.

    2-Tert-butyl-1-fluoro-3-bromobenzene: Similar structure but with a bromo group instead of an iodo group.

Uniqueness

2-Tert-butyl-1-fluoro-3-iodobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in selective chemical transformations and as a precursor for synthesizing compounds with tailored properties.

Properties

IUPAC Name

2-tert-butyl-1-fluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FI/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCURNGCQRWRLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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